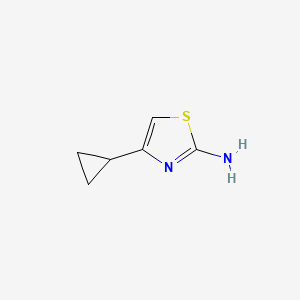

4-Cyclopropylthiazol-2-amine

Descripción

Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. tandfonline.combohrium.comsciencescholar.us This scaffold is present in a wide array of pharmacologically important molecules, including marketed drugs like sulfathiazole (B1682510) and ritonavir. researchgate.net The versatility of the thiazole nucleus allows it to interact with various biological targets, leading to a broad spectrum of therapeutic activities. bohrium.comsciencescholar.us

Thiazole derivatives have been extensively studied and have demonstrated a remarkable range of biological effects, including:

Antimicrobial tandfonline.com

Anticancer tandfonline.comresearchgate.net

Anti-inflammatory tandfonline.combohrium.com

Antiviral bohrium.com

Antitubercular tandfonline.com

Antioxidant tandfonline.com

The development of new synthetic methods for thiazole derivatives continues to be an active area of research, aiming to create novel compounds with improved potency and reduced toxicity. researchgate.net The thiazole scaffold's ability to serve as a pharmacophore has made it a valuable building block in the design of new therapeutic agents. acs.org

Overview of Cyclopropyl (B3062369) Moiety in Chemical Compounds

The cyclopropyl group, the smallest of the cycloalkanes, is a unique and valuable structural motif in medicinal chemistry. iris-biotech.deunl.pt Its incorporation into drug candidates can significantly influence their pharmacological properties. iris-biotech.de The rigid, three-membered ring introduces conformational constraints, which can help to lock a molecule into its bioactive conformation, potentially leading to a significant increase in potency. unl.ptacs.org

Key contributions of the cyclopropyl moiety to a compound's profile include:

Enhanced Potency: By providing a defined three-dimensional structure, the cyclopropyl group can optimize interactions with biological targets. iris-biotech.deacs.org

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

Reduced Off-Target Effects: The conformational rigidity can lead to higher selectivity for the intended target, thereby minimizing off-target interactions and potential side effects. acs.orgrsc.org

Historical Context of 4-Cyclopropylthiazol-2-amine Research

While the individual components of this compound, the thiazole ring and the cyclopropyl group, have long histories in medicinal chemistry, the specific research on this combined scaffold is more recent. Early research involving similar structures laid the groundwork for the synthesis and exploration of 4-cyclopropylthiazole (B1487570) derivatives. For instance, the Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental method for creating the thiazole core. tandfonline.com

The synthesis of this compound itself has been described in the scientific literature, often as a key intermediate in the preparation of more complex molecules with potential therapeutic applications. For example, one synthetic route involves the reaction of 2-bromo-1-cyclopropylethanone (B104821) with thiourea (B124793). acs.orgnih.gov Another approach describes a one-pot synthesis starting from anilines and cyclopropyl vinyl ketone. sorbonne-universite.fr These synthetic advancements have made this compound more accessible for further investigation.

Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is largely focused on its potential as a scaffold for developing inhibitors of various enzymes, particularly kinases, which are crucial targets in cancer therapy.

Table 1: Recent Research on this compound Derivatives

| Research Area | Key Findings |

| Kinase Inhibition | Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which are involved in cell cycle regulation and transcription. acs.orgnih.govacs.org |

| Certain derivatives have also shown inhibitory activity against Rho-associated kinases (ROCK), which are implicated in various cellular processes and diseases. nih.gov | |

| The spleen tyrosine kinase (Syk) is another target, with inhibitors being explored for hematological malignancies. nih.gov | |

| Anticancer Activity | The development of selective inhibitors for kinases like Aurora A is a key strategy in cancer treatment, and quinazolin-4-amine (B77745) derivatives incorporating the thiazole moiety have shown promise. ebi.ac.uk |

| Research into tubulin inhibitors has also incorporated the 4-aryl-thiazole-2-amine scaffold, demonstrating antiproliferative activity in cancer cell lines. nih.gov | |

| Other Therapeutic Areas | The structural motifs present in this compound have been explored in the context of antifungal agents and for their potential to target the dopamine (B1211576) transporter in neurological disorders. researchgate.netfrontiersin.org |

The future of research on this compound is promising. The established biological significance of both the thiazole and cyclopropyl components provides a strong foundation for the design of new and potent therapeutic agents. Further exploration of its derivatives through combinatorial chemistry and high-throughput screening will likely uncover novel biological activities. Advanced computational methods, such as molecular docking, will continue to play a crucial role in understanding the structure-activity relationships and in the rational design of next-generation inhibitors based on the this compound scaffold. vietnamjournal.ru

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPNVCRMNYEMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350136 | |

| Record name | 4-Cyclopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324579-90-0 | |

| Record name | 4-Cyclopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropylthiazol 2 Amine

Direct Synthesis Routes for 4-Cyclopropylthiazol-2-amine

The formation of this compound can be achieved through several synthetic strategies, primarily involving the construction of the thiazole (B1198619) ring from acyclic precursors.

Reaction of Cyclopropylamine (B47189) with Thiazole Derivatives

While the direct synthesis of this compound via the reaction of cyclopropylamine with a pre-formed, suitably functionalized thiazole ring (e.g., a 2-halothiazole) is theoretically plausible through nucleophilic aromatic substitution, this route is not prominently featured in the reviewed literature for this specific compound. Nucleophilic aromatic substitution (SNAr) reactions on heterocyclic rings are a standard method for forming C-N bonds, but the Hantzsch thiazole synthesis remains the more prevalent approach for this class of compounds.

Cyclization Reactions for Thiazole Ring Formation

The most widely employed method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This method involves the cyclization reaction between an α-haloketone and a thiourea (B124793) derivative. In the case of this compound, the key precursors are 2-bromo-1-cyclopropylethanone (B104821) and thiourea. The reaction proceeds by the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to form the aromatic thiazole ring.

The general reaction scheme involves the α-halogenation of a ketone, followed by condensation with a thiourea. This approach allows for significant variation in the substituents at the C-4 and C-2 positions of the thiazole ring by selecting the appropriate ketone and thiourea starting materials, respectively.

Table 1: Hantzsch Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Transformation |

|---|---|---|

| 2-Bromo-1-cyclopropylethanone | Thiourea | Cyclocondensation |

| 1-Cyclopropylethanone | Bromine | α-bromination to form the haloketone precursor |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of 2-aminothiazole (B372263) synthesis, green chemistry principles have been applied to reduce waste, minimize energy consumption, and avoid hazardous solvents. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and increased product yields compared to conventional heating methods. nih.govjusst.org

The Hantzsch synthesis of 2-aminothiazoles can be efficiently conducted under microwave irradiation, sometimes in the absence of a solvent or using greener solvents like polyethylene (B3416737) glycol (PEG) or water. bohrium.comresearchgate.net This approach not only accelerates the reaction but also simplifies work-up procedures and aligns with the principles of green chemistry by improving energy efficiency. jusst.orgresearchgate.net

Synthesis of Derivatives and Analogs of this compound

The this compound scaffold can be chemically modified to produce a variety of derivatives and analogs. Functionalization can occur at the C-2 amino group or at the C-5 position of the thiazole ring.

Substitutions on the Thiazole Ring at C-2, C-4, and C-5 Positions

The reactivity of the thiazole ring allows for substitution at its various positions.

C-2 Position: The 2-amino group is a key site for functionalization. It can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides, or reaction with isocyanates to form urea (B33335) derivatives. nih.govmdpi.com These modifications can significantly alter the chemical properties of the parent molecule.

C-4 Position: The cyclopropyl (B3062369) group at the C-4 position is introduced during the initial Hantzsch synthesis from 1-cyclopropylethanone. Post-synthetic modification of this stable alkyl substituent is chemically challenging and not a common strategy for derivatization.

C-5 Position: The C-5 position of the thiazole ring is nucleophilic and represents a prime site for electrophilic substitution, particularly halogenation. Once functionalized, for instance with a halogen, this position becomes a handle for further transformations, such as cross-coupling reactions. nih.gov

Halogenation, particularly bromination, is a key transformation for activating the C-5 position of the this compound ring for further derivatization. The reaction readily proceeds using standard brominating agents like N-bromosuccinimide (NBS) or elemental bromine. This yields 5-bromo-4-cyclopropylthiazol-2-amine, a valuable intermediate for introducing further diversity. sigmaaldrich.com

Table 2: Halogenation of this compound

| Substrate | Reagent | Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-4-cyclopropylthiazol-2-amine |

The resulting 5-bromo derivative serves as a versatile building block. The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position, enabling the synthesis of a diverse library of analogs. nih.gov

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental transformations for modifying the this compound core. These reactions can potentially occur at the nitrogen atoms of the thiazole ring or the exocyclic amine, but they most commonly involve the highly nucleophilic 2-amino group.

N-alkylation introduces alkyl groups onto the exocyclic amine, typically yielding secondary or tertiary amines. This transformation is often achieved using alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The degree of alkylation can sometimes be difficult to control, potentially leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com N-acylation, the introduction of an acyl group, is a reliable method for producing stable amide derivatives. This is generally accomplished by treating the parent amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). These acylations are typically high-yielding and serve to modify the electronic and steric properties of the amine substituent. nih.gov

| Transformation | Reagent Class | Typical Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Amide |

| N-Acylation | Anhydride (e.g., Acetic anhydride) | Base (e.g., Pyridine, Et₃N) or neat | Amide |

Arylation and Heteroarylation Reactions

While modifications of the exocyclic amine are common, the thiazole ring itself can undergo transformations such as arylation and heteroarylation. Direct C-H bond functionalization represents an efficient and atom-economical approach to introduce aryl or heteroaryl substituents onto the heterocyclic core.

Specifically, the C5 position of the thiazole ring is a prime target for direct C-H bond arylation. Research has demonstrated that nickel-based catalyst systems can effectively facilitate this transformation. For instance, an air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex has been reported for the direct C5-H bond arylation of thiazole derivatives. chemrxiv.org This methodology allows for the coupling of various aryl and heteroaryl halides with the thiazole core under relatively mild conditions, reducing the need for pre-functionalized starting materials and minimizing waste. chemrxiv.org The reaction proceeds with high regioselectivity for the C5 position, a site that is critical for modulating the biological activity of many thiazole-based compounds. chemrxiv.org

| Reaction Type | Catalyst System | Key Features | Resulting Structure |

| Direct C-H Arylation | Iminopyridine-based α-diimine Nickel(II) complex | High regioselectivity for C5 position; Air and moisture stable catalyst; Reduces synthetic steps. chemrxiv.org | 5-Aryl-4-cyclopropylthiazol-2-amine |

| Direct C-H Heteroarylation | Iminopyridine-based α-diimine Nickel(II) complex | Couples heteroaryl halides at the C5 position; Aerobic conditions. chemrxiv.org | 5-Heteroaryl-4-cyclopropylthiazol-2-amine |

Modifications of the Amine Functional Group

The primary amine at the C2 position of this compound is a versatile functional handle for a wide array of chemical modifications. Its nucleophilicity allows for the straightforward introduction of diverse substituents, which is instrumental in structure-activity relationship (SAR) studies.

Acylations and Sulfonations

Acylation and sulfonation of the 2-amino group are robust methods for generating amide and sulfonamide derivatives, respectively. These reactions significantly alter the electronic and lipophilic character of the parent molecule.

Acylations: As previously mentioned, N-acylation is readily achieved using acylating agents like acyl chlorides or anhydrides. The resulting amides are generally stable and less basic than the starting amine. This modification can introduce a wide variety of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems, which can form key interactions with biological targets. nih.gov

Sulfonations: The reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. The sulfonamide moiety is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, and its introduction can significantly impact a compound's solubility and metabolic stability.

| Reaction | Reagent | Base | Product |

| Acylation | Acetyl chloride | Pyridine | N-(4-cyclopropylthiazol-2-yl)acetamide |

| Acylation | Benzoyl chloride | Triethylamine | N-(4-cyclopropylthiazol-2-yl)benzamide |

| Sulfonation | p-Toluenesulfonyl chloride | Pyridine | N-(4-cyclopropylthiazol-2-yl)-4-methylbenzenesulfonamide |

| Sulfonation | Methanesulfonyl chloride | Triethylamine | N-(4-cyclopropylthiazol-2-yl)methanesulfonamide |

Scaffold Hopping and Bioisosteric Replacements from this compound

In drug discovery, scaffold hopping and bioisosteric replacement are critical strategies for lead optimization and the generation of novel intellectual property. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the orientation of key functional groups responsible for biological activity. researchgate.net Bioisosterism refers to the replacement of a functional group or moiety with another that has similar physical or chemical properties, leading to comparable biological effects. nih.govresearchgate.net

Pyridine and Pyrimidine (B1678525) Replacements

The this compound scaffold can serve as a starting point for scaffold hopping explorations where the thiazole ring is replaced by other heterocycles, such as pyridine or pyrimidine. These replacements are chosen because they can maintain similar spatial arrangements of substituents while offering distinct electronic properties, metabolic profiles, and synthetic accessibility. nih.gov

Pyridine Replacement: Replacing the thiazole with a pyridine ring results in a 2-amino-4-cyclopropylpyridine scaffold. This changes the core from a five-membered, sulfur-containing heterocycle to a six-membered, electron-deficient aromatic ring. This modification can alter the pKa of the exocyclic amine and introduce a new hydrogen bond acceptor (the pyridine nitrogen) at a different position, potentially leading to new interactions with a biological target.

Pyrimidine Replacement: A pyrimidine core, as in 2-amino-4-cyclopropylpyrimidine, introduces a second nitrogen atom into the six-membered ring. This further modulates the electronic properties of the scaffold and presents additional points for potential hydrogen bonding, which can be exploited in rational drug design. nih.gov Such a strategy has been successfully employed to develop new bioactive agents by transferring key pharmacophoric elements from one heterocyclic core to another. nih.govmdpi.com

| Original Scaffold | Bioisosteric Replacement | Key Structural/Electronic Changes |

| This compound | 4-Cyclopropylpyridin-2-amine | 5-membered ring → 6-membered ring; Introduction of a ring nitrogen as H-bond acceptor; Altered aromaticity and electronics. |

| This compound | 4-Cyclopropylpyrimidin-2-amine | 5-membered ring → 6-membered ring; Introduction of two ring nitrogens as H-bond acceptors; Significantly altered electronics. |

Thiadiazole Bioisosteres

Bioisosteric replacement is a key strategy in drug design to enhance potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole (B1197879) ring is a well-known bioisostere of the thiazole ring. The synthesis of 1,3,4-thiadiazole-2-amine derivatives often involves the cyclization of thiosemicarbazides with various reagents.

One common method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net A greener approach involves a one-pot synthesis using polyphosphate ester (PPE), which avoids the use of more toxic reagents. mdpi.com This reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. mdpi.com

For the bioisosteric replacement of the thiazole ring in this compound with a 1,3,4-thiadiazole ring, a hypothetical synthetic route could start from cyclopropanecarboxylic acid. This acid would first be reacted with thiosemicarbazide in the presence of a suitable cyclizing agent to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

Table 1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives researchgate.net

| Starting Carboxylic Acid | Reagents | Conditions | Product |

|---|

Another approach for the synthesis of thiadiazole derivatives involves the cyclization of quinoline-based hydrazones, which has been shown to yield compounds with potent biological activities. mdpi.com While not a direct bioisosteric replacement of a pre-existing thiazole, this highlights the versatility of synthetic routes to thiadiazole-containing compounds. mdpi.com

Oxazole (B20620) Bioisosteres

The 1,3-oxazole ring is another important bioisostere of the thiazole ring, where the sulfur atom is replaced by an oxygen atom. The synthesis of 2,4-disubstituted oxazoles can be achieved by condensing substituted amides with substituted phenacyl bromides in absolute ethanol. researchgate.net This method provides a direct route to oxazole scaffolds that can be compared to their thiazole counterparts. researchgate.net

In a strategy analogous to the thiadiazole bioisosteres, the synthesis of an oxazole bioisostere of this compound would likely start with cyclopropyl-containing building blocks. For instance, 1-cyclopropyl-2-bromoethanone could be reacted with urea or a substituted urea to yield the corresponding 2-amino-4-cyclopropyloxazole.

A review of synthetic methods highlights the conversion of cephalexin (B21000) into 1,3-oxazole and 1,3-thiazole derivatives, demonstrating the interchangeability of these heterocycles in a synthetic context. chemmethod.comchemmethod.com The synthesis of oxazole derivatives in this work involved the reaction of an intermediate with urea, followed by cyclization with 4-phenyl phenacyl bromide. chemmethod.comchemmethod.com

Table 2: Comparative Synthesis of Thiazole and Oxazole Derivatives researchgate.net

| Precursor | Reagent | Product |

|---|---|---|

| Substituted thioamides | Substituted phenacyl bromide | 2,4-Disubstituted thiazoles |

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of several techniques that accelerate reaction rates, improve yields, and promote greener chemical processes. These methods are highly applicable to the synthesis of heterocyclic compounds like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of a wide range of organic compounds, including 2-aminothiazole derivatives. jusst.orgmedmedchem.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. medmedchem.com

The synthesis of 2-aminothiazoles via microwave irradiation typically involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thiourea derivative. For example, various substituted ketones can be reacted with thiourea and iodine under microwave irradiation to produce 2-aminothiazole derivatives in a matter of minutes, whereas conventional heating can take several hours. jusst.org A patent describes the preparation of 4,5-substituted-2-aminothiazoles using either microwave catalysis or conventional synthesis, highlighting the efficiency of the microwave approach. google.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives jusst.org

| Method | Reaction Time |

|---|---|

| Conventional Heating (Reflux) | 8-10 hours |

The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using continuous flow systems. These systems often involve pumping reagents through heated coils or packed-bed reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields and purities of the final product. The modular nature of flow chemistry also allows for the integration of in-line purification and analysis, further streamlining the manufacturing process.

Catalysis plays a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity. The synthesis of 4-substituted 2-aminothiazoles can be significantly enhanced through the use of various catalysts.

A rapid and efficient method for the synthesis of 4-substituted 2-aminothiazoles utilizes copper silicate (B1173343) as a heterogeneous and reusable catalyst. nanobioletters.com This protocol involves the reaction of substituted phenacyl bromides with thiourea in ethanol, leading to excellent yields in a short amount of time. nanobioletters.com The heterogeneous nature of the catalyst simplifies the workup procedure, as it can be easily removed by filtration and reused. nanobioletters.com

Other catalytic systems, such as palladium and iron catalysts, have been employed to selectively construct 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. acs.org These methods offer high selectivity and operate under mild reaction conditions, making them attractive for the synthesis of complex thiazole derivatives. acs.org

Table 4: Catalytic Synthesis of 4-Substituted 2-Aminothiazoles nanobioletters.com

| Catalyst | Reactants | Solvent | Key Advantage |

|---|

Structure Activity Relationship Sar Studies of 4 Cyclopropylthiazol 2 Amine and Its Analogs

Impact of Cyclopropyl (B3062369) Moiety on Biological Activity

The incorporation of a cyclopropyl group into drug molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. iris-biotech.denih.gov The unique structural and electronic characteristics of the cyclopropyl ring contribute to improvements in potency, metabolic stability, and binding affinity. nih.govresearchgate.net

The cyclopropyl moiety is a rigid, three-membered ring with carbon-carbon bonds that have a higher p-character than typical alkanes. nih.gov This rigidity can confer a favorable conformational profile to the molecule, reducing the entropic penalty upon binding to a biological target. iris-biotech.denih.gov By restricting the rotation of side chains, the cyclopropyl group can help to orient the pharmacophoric elements of the molecule in the optimal geometry for interaction with a receptor or enzyme active site. iris-biotech.de

Furthermore, the cyclopropyl group can positively influence the metabolic stability of a compound. nih.gov For instance, it can serve as a metabolically robust isostere for a gem-dimethyl or isopropyl group, which are more susceptible to oxidative metabolism. iris-biotech.de The replacement of more metabolically labile groups with a cyclopropyl ring can lead to an improved pharmacokinetic profile. nih.gov

Studies on related compounds have highlighted the benefits of a cyclopropyl substituent. For example, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized and evaluated for their biological activities, demonstrating the feasibility of incorporating this group into a thiazole (B1198619) scaffold. semanticscholar.orgresearchgate.net Moreover, other research on thiazoles bearing a cyclopropyl fragment has demonstrated significant antifungal, anticonvulsant, and anti-Toxoplasma gondii activities, underscoring the potential of this moiety to impart potent biological effects. researchgate.net The cyclopropyl ring can also engage in hydrophobic and C–H···π interactions within a protein binding pocket, further contributing to the binding affinity. rsc.org

Influence of Thiazole Ring Substituents on Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.netnih.govresearchgate.net Modifications at the C-4 and C-5 positions can significantly impact the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govnih.gov

C-4 Position Substitution Effects

The C-4 position of the thiazole ring is a key site for modification in the development of biologically active compounds. Structure-activity relationship (SAR) studies have shown that a variety of substituents can be tolerated at this position, with the optimal choice being dependent on the specific biological target.

In many cases, the introduction of a bulky or lipophilic group at the C-4 position can enhance biological activity. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the presence of a substituted phenyl ring at the C-4 position was found to be crucial for potent antiproliferative activity. nih.gov Specifically, a 4-methoxyphenyl (B3050149) group at this position resulted in one of the most active compounds in the series. nih.gov This suggests that the C-4 substituent may be involved in key hydrophobic or aromatic interactions within the binding site of the target protein.

C-5 Position Substitution Effects

The C-5 position of the thiazole ring also offers a valuable opportunity for structural modification to fine-tune the biological activity of 4-cyclopropylthiazol-2-amine analogs. The introduction of various substituents at this position can lead to significant changes in potency and selectivity.

In some series of thiazole derivatives, the C-5 position is sensitive to substitution, with even small changes leading to a significant alteration in activity. For example, in a study of thiazole derivatives with antimicrobial activity, the introduction of different heterocyclic systems at the C-5 position was found to improve the antimicrobial efficacy. mdpi.com This indicates that the C-5 substituent can play a direct role in the interaction with the target enzyme or receptor.

Conversely, in other cases, the C-5 position may be less critical for biological activity. However, modifications at this site can still be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which can have a profound impact on its pharmacokinetic profile. For instance, the introduction of polar groups at the C-5 position can increase the aqueous solubility of the compound, which may be beneficial for oral bioavailability.

Role of the 2-Amino Group in Molecular Interactions

The 2-amino group of the this compound scaffold is a critical pharmacophoric feature that plays a pivotal role in the molecular interactions with biological targets. researchgate.net This primary amine can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions within a protein binding site.

The basicity of the 2-amino group, which is influenced by the electronic properties of the thiazole ring and its substituents, is a crucial determinant of its interaction potential. globalresearchonline.net At physiological pH, this group can exist in both its neutral and protonated forms, enabling it to participate in a variety of electrostatic and hydrogen bonding interactions.

SAR studies of various 2-aminothiazole (B372263) derivatives have consistently highlighted the importance of this functional group for biological activity. researchgate.net For example, in a series of N,4-diaryl-1,3-thiazole-2-amines, the 2-amino group served as a linker between the thiazole core and a substituted phenyl ring. nih.gov While N-alkylation or N-acetylation of this amino group was tolerated, it generally led to a reduction in antiproliferative activity, suggesting that the unsubstituted amine is preferred for optimal interaction with the target. nih.gov

Furthermore, the 2-amino group is a versatile synthetic handle that allows for the facile derivatization of the this compound scaffold. Acylation, sulfonylation, and other modifications of this group can be used to explore the chemical space around the core structure and to optimize the potency, selectivity, and pharmacokinetic properties of the resulting analogs.

Pharmacophore Modeling and Design Based on this compound Scaffold

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a potential pharmacophore model could include:

A hydrogen bond donor feature corresponding to the 2-amino group.

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A hydrophobic feature representing the cyclopropyl group at the C-4 position.

An aromatic feature for the thiazole ring itself.

Such a model can be used to virtually screen large compound libraries to identify novel molecules with the desired pharmacophoric features that are likely to exhibit similar biological activity. researchgate.net Furthermore, pharmacophore models can guide the design of new analogs by highlighting the key interaction points that should be maintained or modified to improve activity.

In the context of thiazole-based inhibitors of specific enzymes, such as kinases or dihydrofolate reductase (DHFR), pharmacophore models have been successfully employed to rationalize the SAR and to design more potent compounds. nih.gov For example, a modeling study of thiazole-based EGFR/HER2 inhibitors revealed the importance of the thiazole moiety and a hydrazide side chain for anticancer activity. nih.gov These insights can be leveraged in the design of novel this compound analogs targeting similar enzymes.

Conformational Analysis and SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of this compound and its analogs is therefore essential for understanding their structure-activity relationships. rsc.org

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of this compound analogs and to identify the low-energy conformers that are most likely to be biologically active. These studies can provide insights into the preferred torsional angles and the spatial arrangement of the key pharmacophoric groups.

Biological Activity and Pharmacological Potential of 4 Cyclopropylthiazol 2 Amine Derivatives

Anticancer Activities

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with 4-cyclopropylthiazol-2-amine derivatives showing considerable promise. Their anticancer effects are mediated through several mechanisms, including the inhibition of key enzymes involved in cell cycle regulation, induction of programmed cell death (apoptosis), modulation of cell cycle progression, and antiproliferative effects against various cancer cell lines.

Inhibition of Kinases (e.g., CDK2, CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. Certain derivatives of this compound have been investigated as inhibitors of these kinases.

Specifically, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against CDK9 and CDK2. While the most potent compounds in the series did not always feature a cyclopropyl (B3062369) group at the 4-position of the thiazole (B1198619) ring, the structure-activity relationship (SAR) studies provided valuable insights. For instance, in a study on 4-thiazol-2-anilinopyrimidine derivatives, a compound (12u) with a different substituent at the 4-position of the thiazole ring was found to be a highly potent and selective inhibitor of CDK9 with an IC50 of 7 nM, showing over 80-fold selectivity against CDK2. acs.orgnih.gov This highlights the potential of the broader thiazole scaffold in kinase inhibition. The synthesis of a tert-butyl(5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate intermediate has been reported, indicating the feasibility of incorporating the 4-cyclopropylthiazole (B1487570) moiety into more complex kinase inhibitors. acs.org

Table 1: Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Selectivity (CDK9 vs. CDK2) |

|---|---|---|---|

| 12u | CDK9 | 7 | >80-fold |

| 12u | CDK2 | >571 |

Data sourced from studies on 4-thiazol-2-anilinopyrimidine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Thiazole derivatives have been shown to trigger this process in cancer cells. The inhibition of CDK9 by 4-thiazol-2-anilinopyrimidine derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, which in turn reinstates the apoptotic pathway in cancer cells. acs.orgnih.gov

Studies on other substituted thiazole derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. For example, novel 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in HepG2 liver cancer cells by 19.35-fold compared to the control. mdpi.com This was accompanied by the enhanced expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, and the suppression of the anti-apoptotic Bcl-2 gene. mdpi.com While this data is not specific to this compound derivatives, it underscores the general potential of the thiazole scaffold in promoting apoptosis.

Modulation of Cell Cycle Progression

By inhibiting CDKs, this compound derivatives can modulate the progression of the cell cycle, leading to an arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating. For instance, the inhibition of CDK4 and CDK6, which regulate the G1-S phase transition, is a validated strategy in cancer treatment. analis.com.my

Research on various thiazole-containing compounds has demonstrated their ability to cause cell cycle arrest. For example, certain thiazoline iron chelators have been shown to induce a G1/S cell cycle block in murine leukemia cells. nih.gov In another study, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov While direct evidence for this compound derivatives is limited, their potential to inhibit key cell cycle kinases suggests a similar mechanism of action.

Estrogen Receptor Alpha (ER-α) Binding

The estrogen receptor alpha (ER-α) is a key target in the treatment of hormone-responsive cancers, such as breast cancer. While there is extensive research on various compounds that bind to ER-α, there is currently a lack of specific studies evaluating the binding affinity of this compound derivatives to this receptor. Research in this area has focused on other structural classes of compounds, such as phenolic derivatives and pyrazoles. nih.govresearchgate.net Therefore, the potential interaction of this compound derivatives with ER-α remains an area for future investigation.

Antiproliferative Effects in Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to inhibit the growth of a variety of cancer cell lines. The antiproliferative activity is a direct consequence of the aforementioned mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

While specific data for this compound derivatives is emerging, broader studies on related thiazole compounds provide a strong indication of their potential. For example, a novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines exhibited potent antiproliferative activities in a panel of human cancer cell lines, including leukemia, breast, colon, ovary, pancreas, and prostate cancers. nih.gov Another study on 4-thiazolidinone derivatives reported significant cytotoxicity against leukemic cell lines, with one compound showing an IC50 value of 11.9 µM against Reh cells. nih.gov

Table 2: Antiproliferative Activity of Selected Thiazole Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4e (a 4-thiazolidinone derivative) | Reh (Leukemia) | 11.9 |

| Compound 4e (a 4-thiazolidinone derivative) | Nalm6 (Leukemia) | 13.5 |

| Compound 5 (a thiazoline derivative) | L1210 (Murine Leukemia) | 3 |

| Compound 5 (a thiazoline derivative) | P388 (Murine Leukemia) | 1 |

Data sourced from studies on related thiazole and thiazolidinone derivatives.

Antimicrobial Activities

In addition to their anticancer properties, thiazole derivatives have also been investigated for their potential to combat microbial infections. The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

A study on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which share the cyclopropyl and amine functionalities, demonstrated potent antimicrobial activities. mdpi.com Several of these compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.com For example, some derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus. mdpi.com

While direct antimicrobial studies on this compound derivatives are not extensively reported, the antimicrobial potential of the broader thiazole class is well-documented. For instance, a series of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives showed potent activity against E. coli, S. aureus, and B. subtilis with MIC values of 6.25 µg/mL. researchgate.net

Table 3: Antimicrobial Activity of Selected Thiazole and Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 7c (a thiazolidinone derivative) | E. coli | 6.25 |

| Compound 7d (a thiazolidinone derivative) | S. aureus | 6.25 |

| Compound 7d (a thiazolidinone derivative) | B. subtilis | 6.25 |

| Compound 7a (a thiazolidinone derivative) | R. oryzae (Fungus) | 3.125 |

Data sourced from studies on related thiazolidinone and pyrazole derivatives.

Antibacterial Activity

Thiazole derivatives are recognized for their potential as antibacterial agents. While specific studies focusing exclusively on this compound derivatives are limited, the broader class of 2-aminothiazole (B372263) derivatives has shown promising results against various bacterial strains. For instance, certain 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their antibacterial effects.

Research into novel aminothiazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli. The antibacterial efficacy of these compounds is often attributed to their specific structural features, which can be tailored to enhance potency. The introduction of different substituents on the thiazole ring can modulate the antibacterial spectrum and activity.

Antifungal Activity

Derivatives of this compound have emerged as a promising class of antifungal agents. A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.008–7.81 µg/mL, indicating potent activity. nih.gov For some of the most active derivatives, the MIC₅₀ and MIC₉₀ values—the concentrations required to inhibit 50% and 90% of the tested strains, respectively—were as low as 0.12 µg/mL and 0.24–0.48 µg/mL. nih.gov

The high lipophilicity of these derivatives is believed to be related to their significant antifungal activity. nih.gov The presence of the cyclopropane ring is a key structural feature contributing to this potency. nih.gov The fungicidal nature of these compounds was also noted, with minimum fungicidal concentration (MFC) values being 2-4 times higher than the MIC values. nih.gov

Below is a table summarizing the antifungal activity of selected (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against clinical C. albicans isolates.

| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| T2 | 0.008–0.98 | 0.12 | 0.24–0.48 |

| T3 | 0.008–0.98 | 0.12 | 0.24–0.48 |

| T4 | 0.008–0.98 | 0.12 | 0.24–0.48 |

| T7 | 0.48–7.81 | 1.95 | 3.91 |

Antimycobacterial Activity

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new antimycobacterial agents. A series of 2-aminothiazole derivatives have been synthesized and evaluated for their inhibitory potential against Mycobacterium tuberculosis H37Rv. One particular compound, 7n, which features substitutions at the 2-, 4-, and 5-positions of the thiazole ring, exhibited high antimycobacterial activity with a MIC value of 6.25 µM. nih.govresearchgate.net Other derivatives in the same series also showed significant activity with MIC values of 12.50 µM. nih.govresearchgate.net

Docking studies have suggested that these molecules may exert their antimycobacterial action by interacting with the β-Ketoacyl-ACP Synthase (KasA) protein of M. tuberculosis. nih.govresearchgate.net The compound 7n, for instance, showed good interaction with the KasA protein with a Ki value of 0.44 µM. nih.govresearchgate.net This indicates a potential mechanism of action for this class of compounds against tuberculosis.

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. The thiazole scaffold is a key component in many compounds investigated for their ability to modulate inflammatory pathways. nih.gov

COX-1 and COX-2 Inhibition

A series of novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov These enzymes are key mediators of inflammation. The synthesized compounds proved to be potent inhibitors of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 µM, which is comparable to the standard drug celecoxib (IC₅₀ 0.05 µM). nih.gov

Several of these derivatives exhibited high selectivity for COX-2 over COX-1. For example, compounds 5b , 5d , and 5e were identified as dominant and selective COX-2 inhibitors with selectivity index (SI) values of 42, 112, and 124, respectively. nih.gov In the COX-1 assay, the compounds were found to be less potent, with IC₅₀ values that were significantly higher than those for COX-2, underscoring their selective nature. nih.gov The standard for COX-1 inhibition, aspirin, had an IC₅₀ value of 15.32 µM. nih.gov

The table below summarizes the in vitro COX inhibitory activity of selected 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |

| 5b | - | - | 42 |

| 5d | - | - | 112 |

| 5e | - | - | 124 |

| Celecoxib (Standard) | 0.05 | - | - |

| Aspirin (Standard) | - | 15.32 | - |

Note: Specific IC₅₀ values for COX-1 and COX-2 for compounds 5b, 5d, and 5e were not explicitly provided in the source, only their potent COX-2 inhibition and selectivity indices were highlighted.

5-LOX Inhibition

In addition to their effects on COX enzymes, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have also been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. In in vitro assays, compounds 5d and 5e were found to be dominant inhibitors of 5-LOX with IC₅₀ values of 23.08 and 38.46 µM, respectively. nih.gov The standard 5-LOX inhibitor, zileuton, exhibited an IC₅₀ value of 11.00 µM. nih.gov This dual inhibition of both COX and LOX pathways suggests that these compounds could offer a broad-spectrum anti-inflammatory effect.

The table below shows the in vitro 5-LOX inhibitory activity of selected 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.

| Compound | 5-LOX IC₅₀ (µM) |

| 5d | 23.08 |

| 5e | 38.46 |

| Zileuton (Standard) | 11.00 |

Mechanism of Inflammation Modulation

The anti-inflammatory actions of thiazole derivatives are mediated through the downregulation of various pro-inflammatory molecules. One extensively studied derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.govresearchgate.net

The anti-inflammatory and antioxidative effects of KHG26693 are a result of the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NADPH oxidase (NOX). nih.govresearchgate.net This compound was found to decrease the levels of several inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), reactive oxygen species (ROS), and lipid peroxidation. nih.govresearchgate.net

Furthermore, the pharmacological properties of this thiazole derivative are facilitated by the inhibition of the cluster of differentiation 14 (CD14)/toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net KHG26693 also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov By targeting these key signaling pathways, N-adamantyl-4-methylthiazol-2-amine effectively modulates the inflammatory cascade, highlighting a potential mechanism for other related this compound derivatives.

Antiplasmodial Activity

Currently, there is a lack of specific research in the available scientific literature investigating the antiplasmodial activity of this compound derivatives.

Other Biological Activities

There is no direct scientific literature available that specifically examines the inhibitory effects of this compound derivatives on equilibrative nucleoside transporters (ENTs).

Specific studies on the modulation of the dopamine (B1211576) transporter (DAT) by this compound derivatives have not been identified in the current body of scientific research.

There is no available research specifically detailing the inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Scientific literature specifically investigating the carbonic anhydrase inhibitory potential of this compound derivatives is not currently available.

Derivatives of this compound have been investigated for their potential as antimitotic agents, specifically as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can prevent cancer cell proliferation, making them important targets for anticancer therapies.

Research into a series of 4-thiazol-2-anilinopyrimidine derivatives identified potent inhibitors of CDK9. nih.gov The synthesis of one of the key intermediates for these inhibitors involved the preparation of 4-cyclopropyl-N-methylthiazol-2-amine . acs.org This synthetic pathway highlights the utility of the this compound scaffold in the development of compounds with significant antimitotic potential.

In a study focused on the design of highly active CDK9 inhibitors, a series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines were synthesized and evaluated. nih.govacs.org One of the most selective compounds from this research, 12u , demonstrated potent inhibition of CDK9 with an IC50 value of 7 nM and exhibited over 80-fold selectivity for CDK9 compared to CDK2. nih.gov The development of such potent and selective inhibitors from a scaffold derived from this compound underscores the importance of this chemical moiety in the design of novel anticancer agents.

The general structure-activity relationship (SAR) studies of these 2-anilino-4-(thiazol-5-yl)pyrimidines indicated that modifications at various positions on the aniline and pyrimidine (B1678525) rings, as well as the thiazole C4-position, significantly influenced their potency and selectivity against different CDK isoforms. nih.govacs.org

Table 1: CDK9 Inhibitory Activity of a Representative 4-Thiazol-2-anilinopyrimidine Derivative

| Compound | Target | IC50 (nM) | Selectivity (CDK9 vs. CDK2) |

|---|

| 12u | CDK9 | 7 | >80-fold |

Computational and in Silico Studies

Molecular Docking Simulations

Ligand-Protein Binding Interactions and Mechanisms

No studies were found that detail the specific binding interactions or mechanisms of 4-Cyclopropylthiazol-2-amine with any protein target.

Prediction of Binding Affinity

Quantitative predictions of binding affinity (such as Ki or IC50 values derived from docking) for this compound are not documented in the available literature.

Identification of Molecular Targets

While derivatives of this compound have been investigated as cannabinoid receptor ligands and protein kinase inhibitors, there are no studies that specifically identify and validate molecular targets for the parent compound itself through computational methods.

Binding Site Analysis

Without specific ligand-protein complexes to analyze, a detailed analysis of the binding site of this compound is not possible.

No literature detailing molecular dynamics simulations for this compound was found.

Molecular Dynamics (MD) Simulations

Conformational Stability of Ligand-Receptor Complexes

Information regarding the conformational stability of this compound within a protein's active site from MD simulations is not available.

Dynamic Behavior of this compound Analogs

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time, providing insights into their stability, conformational changes, and interactions with biological targets. mdpi.comyoutube.com For analogs of this compound, MD simulations have been employed to evaluate the stability of ligand-protein complexes, a critical factor in drug design. researchgate.netnih.gov

A key metric used in these simulations is the root mean square deviation (RMSD), which measures the average deviation of a protein-ligand complex from its initial structure over the course of the simulation. A stable RMSD profile suggests that the ligand maintains a consistent binding mode within the target's active site. mdpi.com For instance, in studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, MD simulations were used to analyze their interaction and stability with cyclin-dependent kinases (CDKs). nih.govnih.gov Similarly, simulations of other heterocyclic compounds have shown that stable interactions, with minimal structural fluctuations, are indicative of a durable binding orientation. mdpi.com These computational analyses reveal the intricate movements and functional behaviors of molecules, offering valuable predictions of their potential biological interactions. researchgate.net

The following table summarizes the application of MD simulations in studying the dynamic behavior of related heterocyclic compounds.

| Metric | Application | Finding | Source |

| Root Mean Square Deviation (RMSD) | Assesses the structural stability of a ligand-protein complex over time. | Low and stable RMSD values indicate the ligand maintains its binding orientation. | mdpi.com |

| Binding Free Energy (e.g., MM-GBSA) | Calculates the strength of the interaction between a ligand and its target protein. | Lower binding energy values correlate with more potent in vitro activity. | researchgate.net |

| Principal Component Analysis (PCA) | Identifies distinctive movement patterns and functional behaviors of the compound. | Reveals potential interaction modes and conformational changes. | researchgate.net |

Computational Chemistry Applications

Computational chemistry provides essential tools for investigating the structural and electronic properties of molecules like this compound, guiding the design of new derivatives with enhanced activities.

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to optimize the molecular geometry and predict various properties. edu.krdresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. Other important properties calculated include the molecular electrostatic potential (MEP), which identifies regions of a molecule that are rich or deficient in electrons, providing insights into potential sites for intermolecular interactions. nih.govedu.krd Furthermore, DFT is used to simulate vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the molecular structure. mdpi.com

The table below outlines key electronic properties that can be determined for thiazole (B1198619) derivatives using DFT calculations.

| Parameter | Symbol | Significance | Source |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. | nih.gov |

| Electronegativity | χ | Measures the ability of the molecule to attract electrons. | nih.gov |

| Chemical Potential | μ | Relates to the "escaping tendency" of electrons from a stable system. | nih.gov |

| Global Hardness | η | Measures resistance to change in electron distribution. | nih.gov |

| Global Softness | S | The reciprocal of global hardness, indicating reactivity. | nih.gov |

Conformational analysis involves the study of the different three-dimensional arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The specific conformation of a molecule can significantly influence its biological activity by affecting how it fits into the binding site of a protein. Computational methods are used to determine the relative stability of different conformers by calculating their potential energies. mdpi.com

For flexible molecules like this compound and its analogs, identifying the lowest energy (most stable) conformation is crucial. Studies on similar bioactive compounds have shown that the energy difference between various conformers, such as folded and extended forms, can be calculated to predict the most probable shape of the molecule in a biological environment. mdpi.com This analysis helps in understanding the structure-activity relationship and in designing molecules that adopt the optimal conformation for binding to a specific biological target.

Pharmacokinetic Predictions (ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental component of modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate. nih.gov Computational tools like SwissADME and pkCSM are frequently used to predict the pharmacokinetic profiles of small molecules, including thiazole derivatives. mdpi.commdpi.com These predictions help to minimize the risk of late-stage failures in clinical trials by identifying compounds with unfavorable ADME properties. mdpi.com Key aspects of these predictions include adherence to drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, which suggest good oral bioavailability. mdpi.comnih.gov

The absorption of a drug determines how much of it enters the bloodstream. Key parameters predicted in silico include water solubility, human intestinal absorption (HIA), and permeability through Caco-2 cells, which is a model for the intestinal wall. mdpi.com

High intestinal absorption is critical for orally administered drugs. For many thiazole derivatives, predicted HIA values are often excellent, frequently exceeding 90%. mdpi.comnih.gov Caco-2 permeability is expressed as a logarithmic value of the apparent permeability coefficient (log Papp). Compounds with a predicted log Papp value greater than 0.9 are generally considered to have high permeability. mdpi.com Another useful tool is the "BOILED-Egg" plot, which visually represents a compound's predicted gastrointestinal absorption and ability to cross the blood-brain barrier based on its lipophilicity and polarity. mdpi.com

The following table presents typical predicted absorption parameters for drug-like heterocyclic compounds.

| Parameter | Predicted Value Range | Interpretation | Source |

| Human Intestinal Absorption (%) | > 90% | Excellent absorption from the gut. | mdpi.comnih.gov |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability across the intestinal barrier. | mdpi.com |

| Water Solubility (log S) | Varies | Indicates how well the compound dissolves in aqueous environments. | mdpi.com |

| Lipinski's Rule of Five Violations | 0 | The compound has drug-like physicochemical properties for oral bioavailability. | mdpi.comnih.gov |

Distribution describes how a compound spreads throughout the various tissues and fluids of the body after absorption. A critical parameter is the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system but undesirable for others. mdpi.com This property is predicted as a logBB value; compounds with logBB values greater than -1.0 are generally considered capable of crossing the BBB. mdpi.com Another important distribution factor is plasma protein binding (PPB), which affects the amount of free drug available to exert its pharmacological effect. In silico models can predict the extent to which a compound will bind to proteins in the blood. mdpi.com

This table summarizes key predicted distribution properties for small molecules.

| Parameter | Predicted Value Range | Interpretation | Source |

| BBB Permeability (logBB) | > -1.0 | The compound is likely to cross the blood-brain barrier. | mdpi.com |

| Plasma Protein Binding (%) | Varies | High binding reduces the concentration of free drug available for action. | mdpi.com |

Metabolism Prediction

In silico metabolism prediction for this compound is conducted using various computational models that simulate the interaction of the compound with metabolic enzymes. These predictions are crucial for identifying potential metabolites and understanding the biotransformation pathways the compound may undergo in a biological system.

The primary sites of metabolism for this compound are predicted to be the cyclopropyl (B3062369) and thiazole moieties, as well as the amino group. The major metabolic enzymes responsible for the biotransformation of many xenobiotics are the Cytochrome P450 (CYP) family of enzymes. nih.gov For thiazole-containing compounds, metabolism is often initiated by oxidation.

Key predicted metabolic reactions for this compound include:

Oxidation: The cyclopropyl group is susceptible to oxidation, which can lead to the opening of the ring and the formation of various hydroxylated metabolites. The thiazole ring itself can also undergo oxidation. The α-carbon of the cyclopropyl group can be oxidized, potentially leading to the formation of reactive iminium or aldehyde metabolites. nih.gov

N-dealkylation: While this compound is a primary amine, if it were to undergo further substitution, N-dealkylation would be a potential metabolic pathway. nih.gov

Glucuronidation: The amino group provides a site for conjugation reactions, such as glucuronidation. This process typically increases the water solubility of the compound, facilitating its excretion. nih.gov

The following table summarizes the predicted metabolic pathways for this compound.

| Predicted Metabolic Pathway | Potential Metabolite(s) | Involved Enzyme Superfamily |

| Cyclopropyl Ring Oxidation | Hydroxylated cyclopropyl derivatives, ring-opened products | Cytochrome P450 |

| Thiazole Ring Oxidation | Oxidized thiazole derivatives | Cytochrome P450 |

| Glucuronide Conjugation | This compound-N-glucuronide | UGTs |

Excretion Prediction

Computational models can predict the primary routes of excretion for this compound and its metabolites. These predictions are based on the physicochemical properties of the compound, such as its molecular weight, logP, and water solubility.

For compounds similar to this compound, with a relatively low molecular weight and moderate lipophilicity, both renal and hepatic clearance are expected to play a role in excretion. The metabolites, particularly those formed through conjugation reactions like glucuronidation, are generally more water-soluble and are therefore more likely to be excreted via the kidneys in urine.

The predicted excretion parameters for this compound are outlined in the table below.

| Predicted Excretion Parameter | Predicted Outcome | Rationale |

| Primary Route of Excretion | Renal (Urine) | Increased water solubility of metabolites facilitates renal clearance. |

| Secondary Route of Excretion | Hepatic (Bile/Feces) | Parent compound and less polar metabolites may be cleared by the liver. |

| Role of Transporters | Possible interaction with renal and hepatic transporters | The charged amino group may interact with transporters. |

Toxicity Predictions

In silico toxicity prediction utilizes computational models to assess the potential for a chemical to cause adverse health effects. mdpi.com These models analyze the chemical structure of this compound to identify any structural alerts that are associated with toxicity.

For the 2-aminothiazole (B372263) scaffold, some derivatives have been associated with the potential for toxicity. For instance, certain aminothiazole compounds have been investigated for their potential to form DNA adducts, which can lead to genotoxicity. researchgate.net The metabolic activation of the cyclopropylamine (B47189) moiety is also a consideration, as it can potentially form reactive metabolites. nih.gov

A summary of the predicted toxicological endpoints for this compound is presented in the table below. It is important to note that these are predictions and would require experimental validation.

| Toxicological Endpoint | Predicted Risk | Structural Alert/Rationale |

| Genotoxicity | Possible | Potential for DNA adduct formation associated with the aminothiazole ring. |

| Hepatotoxicity | Possible | Triazole compounds have been noted to have the liver as a target organ. |

| Cardiotoxicity | To be determined | No specific structural alerts for cardiotoxicity are immediately apparent. |

| Endocrine Disruption | To be determined | Further investigation is needed to predict interactions with hormone receptors. |

In Vitro and in Vivo Preclinical Evaluation of 4 Cyclopropylthiazol 2 Amine Derivatives

In Vitro Studies

In vitro evaluations are fundamental for characterizing the molecular and cellular effects of new compounds. These studies utilize isolated enzymes, cells, and microorganisms to determine specific biological activities and mechanisms of action.

Enzyme Inhibition Assays (e.g., COX, LOX, Kinases)

Derivatives of the thiazol-2-amine scaffold have been investigated for their potential to inhibit key enzymes involved in inflammation and cell signaling pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.

A study focusing on a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives assessed their in vitro inhibitory potential against COX-1, COX-2, and 5-LOX enzymes. The results demonstrated that these compounds are potent inhibitors of COX-2, with several exhibiting significant selectivity over COX-1. nih.gov For instance, compounds 5b , 5d , and 5e were identified as dominant and selective COX-2 inhibitors with high selectivity index (SI) values. nih.gov The IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, indicated potent COX-2 inhibition in the micromolar to nanomolar range, comparable to the reference drug celecoxib. nih.govnih.gov In the 5-LOX assay, compounds 5d and 5e were also the most active, albeit with lower potency compared to the standard inhibitor zileuton. nih.gov

The thiazole (B1198619) scaffold is also recognized as a valuable pharmacophore for developing kinase inhibitors. Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown potent inhibitory activities against cyclin-dependent kinases (CDK), specifically CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|---|

| 5b | 32.11 | 0.76 | N/A | 42 |

| 5d | N/A | N/A | 23.08 | 112 |

| 5e | N/A | N/A | 38.46 | 124 |

| Aspirin (Standard) | 15.32 | N/A | N/A | N/A |

| Celecoxib (Standard) | N/A | 0.05 | N/A | N/A |

| Zileuton (Standard) | N/A | N/A | 11.00 | N/A |

Cell-Based Assays (e.g., Apoptosis, Proliferation)

The antiproliferative and apoptosis-inducing effects of thiazole derivatives have been extensively evaluated in various human cancer cell lines. A novel series of 2,4-disubstituted thiazole derivatives were assessed for their cytotoxic activities. nih.gov Compound 10a emerged as a particularly potent agent, showing strong antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 4 ± 0.2 µM) and the PC-3 prostate cancer cell line (IC₅₀ = 7 ± 0.6 µM). nih.gov These values were comparable or superior to the standard drugs doxorubicin and sorafenib. nih.gov

Furthermore, investigations into the mechanism of action revealed that these compounds can induce apoptosis. In a study of pyrazole-benzothiazole derivatives, compound 8l was found to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov Flow cytometry analysis showed that treatment with compound 8l at concentrations from 2 µM to 8 µM increased the percentage of apoptotic cells from 8.06% (control) to between 23.5% and 35.0%. nih.gov This apoptotic effect was further confirmed by Western blot analysis, which often reveals changes in the levels of key regulatory proteins such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 10a | MCF-7 | Breast | 4 ± 0.2 |

| PC-3 | Prostate | 7 ± 0.6 | |

| 8l | MDA-MB-231 | Breast (Triple-Negative) | 2.41 |

| MCF-7 | Breast | 2.23 | |

| HepG2 | Hepatocellular Carcinoma | 3.75 | |

| SMMC-7721 | Hepatocellular Carcinoma | 2.31 |

Antimicrobial Susceptibility Testing

The thiazole nucleus is a component of many compounds with demonstrated antimicrobial properties. Research into new amide derivatives incorporating a cyclopropane and a thiazole moiety has identified compounds with notable antibacterial activity. nih.gov Bioassays revealed that a thiazole amide compound, F9 , showed the best activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC₈₀) of 32 µg/mL. nih.gov Other compounds in the series also displayed moderate inhibitory activity against Staphylococcus aureus and E. coli. nih.gov

In another study, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were evaluated against a panel of bacterial strains. mdpi.com The MIC values, representing the lowest concentration of a compound that inhibits visible microbial growth, were determined. Compound 7 was particularly potent, showing MIC values ranging from 43.3 to 86.7 µM against several bacterial species, proving to be more effective than the standard antibiotic ampicillin in some cases. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) |

|---|---|---|---|

| F9 | S. aureus | 64 | N/A |

| E. coli | 32 | N/A | |

| Compound 7 | E. coli | N/A | 43.3 - 86.7 |

| L. monocytogenes | N/A | 43.3 - 86.7 |

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific biological target. While extensive radioligand binding assay data for 4-cyclopropylthiazol-2-amine derivatives are not widely available in the literature, related in silico studies have provided insights into potential receptor interactions. For example, molecular docking studies of 4-phenylthiazol-2-amine derivatives were conducted to assess their binding capacity to the estrogen receptor-alpha (ER-α), a key target in breast cancer. nih.goveco-vector.com These computational analyses predicted strong binding affinities, with docking scores for some derivatives, such as compound 3e (-8.911 kcal/mol), being more favorable than the standard drug tamoxifen (-6.821 kcal/mol). nih.goveco-vector.com These in silico results suggest that thiazol-2-amine derivatives may interact effectively with this receptor, although this needs to be confirmed through experimental receptor binding assays.

In Vivo Animal Models

Following promising in vitro results, compounds are advanced to in vivo animal models to assess their efficacy and physiological effects in a whole organism.

Efficacy Studies in Disease Models (e.g., Cancer, Inflammation, Infection)

The anti-inflammatory properties of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, identified as potent COX/LOX inhibitors in vitro, were confirmed in an in vivo model of acute inflammation. nih.govfrontiersin.org In the carrageenan-induced rat paw edema assay, compounds 5d and 5e demonstrated remarkable anti-inflammatory activity. nih.govfrontiersin.org At a dose of 20 mg/kg, compound 5e produced a 64.59% inhibition of paw edema at 5 hours post-carrageenan administration, an effect that was more potent than the standard drug aspirin at a higher dose. frontiersin.org